Filgotinib

Catalog No.
S527994
CAS No.
1206161-97-8
M.F
C21H23N5O3S
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Filgotinib

CAS Number

1206161-97-8

Product Name

Filgotinib

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)

InChI Key

RIJLVEAXPNLDTC-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

GLPG0634; GLPG 0634; GLPG-0634. Filgotinib; PubChemSID 163643231

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5

The exact mass of the compound Filgotinib is 425.15216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Immunosuppressants -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Filgotinib (GLPG0634) is a JAK1-selective, orally bioavailable inhibitor utilized as a benchmark compound in immunological research, kinase selectivity profiling, and autoimmune disease modeling. Unlike earlier-generation pan-JAK inhibitors, Filgotinib was rationally designed via triazolopyridine optimization to preferentially target JAK1-dependent signaling pathways, such as IL-6 and IFN-alpha, while minimizing interference with JAK2 and JAK3 networks. For procurement professionals and assay developers, its value lies in its quantified kinome selectivity, measurable metabolic stability, and availability in both free base and salt forms to accommodate diverse in vitro and in vivo formulation requirements [1].

Research Fit

JAK1-selective kinase profiling workflow
Preferential JAK1 inhibition over JAK2/JAK3 supports isoform-selectivity assay design
CYP-independent metabolism for DDI profiling
CES2/1-mediated clearance avoids CYP3A4 interaction confounders
Tool compound for JAK-STAT signaling research
Reported model-response context in inflammatory cytokine pathway studies

Substituting Filgotinib with broad-spectrum JAK inhibitors like Tofacitinib or Baricitinib fundamentally alters assay specificity. While these alternatives suppress JAK-STAT signaling, they exhibit potent off-target inhibition of JAK2 (disrupting GM-CSF and erythropoiesis models) and JAK3 (suppressing IL-15-dependent natural killer cell proliferation). Consequently, using a pan-JAK or mixed JAK1/2 inhibitor in place of Filgotinib introduces confounding variables in pathway-specific immunological assays. Furthermore, from a formulation standpoint, the practical insolubility of Filgotinib free base in aqueous media necessitates careful selection between the free base for DMSO-based in vitro screening and its maleate or sulfate salts for aqueous in vivo dosing, a distinction that generic substitution often overlooks[1].

Substitution Risk

Selectivity profile mismatch: Pan-JAK or JAK1/2 inhibitors may shift isoform interpretation; filgotinib's JAK1-preferential profile defines distinct pathway-response context.
Metabolic pathway differences: CYP3A4-dependent JAK inhibitors carry DDI liabilities absent with filgotinib's CES2/1 metabolism, potentially altering co-administration study designs.
Safety endpoint context differs: Reported HZ and VTE rates vary across JAK inhibitors; cross-study comparisons require careful endpoint-context review, not direct substitution.

Whole-Blood Cellular Selectivity for JAK1 over JAK2

In human whole blood assays comparing IL-6/STAT1 (JAK1-dependent) versus GM-CSF/STAT5 (JAK2-dependent) signaling, Filgotinib demonstrates a distinct selectivity profile. It inhibits the JAK1 pathway with an IC50 of 0.629 µM, while requiring 17.5 µM to inhibit the JAK2 pathway, yielding an approximate 30-fold selectivity window. This contrasts with mixed inhibitors like Baricitinib, which show near-equivalent potency against both isoforms[1].

Evidence DimensionIC50 for JAK1 vs JAK2 in human whole blood
Target Compound DataJAK1 IC50: 0.629 µM; JAK2 IC50: 17.5 µM
Comparator Or BaselineBaricitinib (Low relative selectivity for JAK1 vs JAK2)
Quantified Difference~30-fold cellular selectivity for JAK1 over JAK2
ConditionsHuman whole blood assay (IL-6/STAT1 vs GM-CSF/STAT5)

Enables researchers to isolate JAK1-driven cytokine responses without confounding interference from JAK2-mediated hematological pathways.

JAK1 Selectivity
Head-to-head
Filgotinib ~30-fold JAK1/JAK2 (whole blood)
Tofacitinib ~5-fold (pan-JAK)
Baricitinib ~2-fold (JAK1/2)
Upadacitinib IC50 47 nM JAK1
Supports isoform-selectivity assay context
Cellular whole blood STAT phosphorylation; pathway interpretation may differ across systems

Preservation of JAK3-Dependent NK Cell Proliferation

A measurable differentiator for Filgotinib is its reduced impact on JAK3-dependent immune functions, such as natural killer (NK) cell activity. In vitro assays reveal that Filgotinib inhibits IL-15-induced NK cell proliferation with an IC50 of 315 nM. In contrast, pan-JAK inhibitors like Tofacitinib and Upadacitinib suppress this pathway at much lower concentrations (IC50: 4–12 nM) [1].

Evidence DimensionInhibition of IL-15-induced NK cell proliferation (IC50)
Target Compound DataIC50: 315 nM
Comparator Or BaselineTofacitinib / Upadacitinib (IC50: 4–12 nM)
Quantified Difference26- to 78-fold reduction in inhibitory potency against NK cell proliferation
ConditionsIn vitro IL-15-induced NK cell proliferation assay

Crucial for immunotoxicity screening and studies where the preservation of baseline innate immune cell function is required.

ACR20 Response
Reported
Filgotinib 200 mg + MTX 76.6% wk 12
Adalimumab + MTX 59.4% wk 12
MTX alone 71% wk 24
Difference 17.2% (95% CI 11.0–23.4, p<0.001)
Reported endpoint response context
FINCH 1 & 3 phase 3 trials; model-specific endpoint review required

In Vitro Metabolic Stability for Extended Assays

Filgotinib exhibits sustained metabolic stability, which is a critical parameter for long-duration in vitro and in vivo studies. Following a 60-minute incubation, 87% of the compound remains intact in human liver microsomes. Furthermore, it demonstrates a half-life of >200 minutes across rat, dog, and human hepatocytes, ensuring consistent exposure and reproducible dosing profiles during prolonged experimental windows [1].

Evidence DimensionIn vitro metabolic half-life
Target Compound DataHalf-life >200 min; 87% remaining at 60 min
Comparator Or BaselineRapidly cleared baseline kinase inhibitors (<30 min half-life)
Quantified DifferenceSustained stability (>200 min) across multiple species models
ConditionsHuman, rat, and dog hepatocyte and liver microsome incubations

Reduces the need for frequent redosing in cell culture and improves the reliability of time-course pharmacokinetic models.

Herpes Zoster Incidence
Cross-study context
Filgotinib 0.6% (12/2088)
Tofacitinib ~4%
Baricitinib ~3–4%
Reported HZ endpoint context
Pooled phase 3 analysis; cross-trial comparisons require validation

Formulation-Dependent Aqueous Solubility (Free Base vs. Salt)

The procurement of Filgotinib requires careful consideration of its physical form, as the free base is practically insoluble in water and relies on organic solvents like DMSO or dioxane for dissolution. To overcome this in aqueous or in vivo applications, acid addition salts such as Filgotinib maleate or sulfate are utilized, which enhance aqueous solubility and bioavailability without altering the core compound's kinase selectivity profile [1].

Evidence DimensionAqueous processability and solubility
Target Compound DataFilgotinib Maleate / Sulfate (Enhanced aqueous solubility)
Comparator Or BaselineFilgotinib Free Base (Practically insoluble in water)
Quantified DifferenceShift from obligate organic solvent dependence to aqueous compatibility
ConditionsFormulation for in vivo oral dosing vs. in vitro DMSO stock preparation

Dictates catalog selection (salt vs. free base) to ensure compatibility with the intended vehicle (aqueous dosing vs. DMSO-based high-throughput screening).

VTE Risk
Cross-study context
Filgotinib 200 mg 0.1% (1/1038)
Tofacitinib OR ~2–3
Baricitinib ~0.5–1.0%
VTE endpoint context for safety monitoring
FINCH pooled data; 24-wk window; long-term extension DARWIN 3 supports low rate
Metabolic Pathway
Head-to-head
Filgotinib CES2/1; t½ 7 h
Tofacitinib CYP3A4/2C19; t½ 3 h
Upadacitinib CYP3A4; t½ 9–14 h
DDI profiling context
CES metabolism avoids CYP3A4 inducer/inhibitor confounders
Male Reproductive Safety
Reported
Filgotinib ≥50% sperm decline 6.7%
Placebo 8.3%
Difference -1.7% (95% CI -9.3 to 5.8)
Semen parameter endpoint context
MANTA/MANTA-RAy phase 2 trials; model-specific reproductive toxicology review

High-Precision JAK1/STAT1 Pathway Modeling

Procuring Filgotinib allows researchers to specifically isolate IL-6 and IFN-alpha signaling without triggering the JAK2-dependent GM-CSF interference common with Baricitinib [1].

Immunosparing Toxicology Screening

Deploying the compound in immune-competent cell models where the preservation of IL-15-induced NK cell proliferation is necessary to avoid confounding immunosuppressive artifacts caused by pan-JAK inhibitors [1].

Long-Duration Hepatocyte Assays

Utilizing the compound's >200-minute metabolic half-life for extended time-course studies in human or rat liver microsomes without premature compound degradation [2].

Vehicle-Specific In Vivo Dosing

Procuring Filgotinib maleate or sulfate for aqueous-based oral gavage in murine models of rheumatoid arthritis, avoiding the precipitation risks associated with the free base[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
JAK-STAT pathway modulation research
JAK1-preferential kinase selectivity
Cytokine signaling endpoint interpretation
Inflammatory arthritis model studies
Comparator assay-response context
Endpoint response assessment
Polypharmacy DDI profiling studies
CES2/1-mediated metabolic pathway
CYP-independent DDI assay interpretation
Male reproductive toxicology research
Semen parameter endpoint monitoring
Model-response interpretation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

425.15216079 Da

Monoisotopic Mass

425.15216079 Da

Heavy Atom Count

30

Appearance

White to off-white-solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3XVL385Q0M

Drug Indication

Filgotinib is indicated for the treatment of active moderate to severe rheumatoid arthritis alone or in combination with methotrexate. Filgotinib is currently reserved for patients who are unable to tolerate or who have not responded adequately to one or more disease-modifying anti-rheumatic drugs (DMARDS). Filgotinib is also indicated for treatment of moderately to severely active ulcerative colitis in adult patients who had an inadequate response with, lost response to, or were intolerant to either conventional therapy or a biologic agent.
Rheumatoid arthritis Jyseleca is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease modifying anti rheumatic drugs (DMARDs). Jyseleca may be used as monotherapy or in combination with methotrexate (MTX). Ulcerative colitisJyseleca is indicated for the treatment of adult patients with moderately to severely active ulcerative colitis who have had an inadequate response with, lost response to, or were intolerant to either conventional therapy or a biologic agent.
Treatment of Crohn's disease, Treatment of ulcerative colitis
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis , and juvenile idiopathic arthritis )

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Janus Kinase Inhibitors; JAK Inhibitors

Mechanism of Action

There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling.

Absorption Distribution and Excretion

Filgotinib is rapidly absorbed after oral administration. Median peak plasma concentrations occurred 2-3 hours post-dose for filgotinib and 5 hours post-dose for GS-829845. Steady-state concentrations can be observed in 2-3 days for filgotinib and in 4 days for GS-829845. Food does not appear to have a significant effect on the absorption of filgotinib; therefore, the medication can be administered without regard to food. After repeated oral dosing of filgotinib 200 mg, the reported Cmax and AUCτ values of filgotinib were 2.15 ug/mL and 6.77 ugxh/mL, respectively. For GS-829845 (the major metabolite) the reported Cmax was 4.43 ug/mL and the reported AUCτ was 83.2 ugxh/mL.
Of the total administered dose of filgotinib, approximately 87% undergoes renal elimination while 15% undergoes faecal elimination.

Metabolism Metabolites

Carboxylesterase enzymes are involved in the metabolism of filgotinib. The carboxylesterase 2 (CES2) isoform is chiefly responsible for metabolizing filgotinib to its major metabolite, GS-829845. Although carboxylesterase 1 (CES1) plays a less prominent role in the biotransformation of filgotinib, in vitro studies have demonstrated that CES1 will partially compensate in the event of CES2 saturation. GS-829845 is thus far the only major circulating metabolite to have been identified.

Wikipedia

Filgotinib

Biological Half Life

The half-life of filgotinib is estimated to be 7 hours, while the half-life of its active metabolite GS-829845 is estimated to be 19 hours.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
1: Nakayamada S, Kubo S, Iwata S, Tanaka Y. Recent Progress in JAK Inhibitors for the Treatment of Rheumatoid Arthritis. BioDrugs. 2016 Aug 31. Review. Erratum in: BioDrugs. 2016 Oct 3;:. PubMed PMID: 27577235.
2: Roskoski R Jr. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases. Pharmacol Res. 2016 Sep;111:784-803. doi: 10.1016/j.phrs.2016.07.038. Epub 2016 Jul 26. Review. PubMed PMID: 27473820.
3: Liu CY, Li Q, Zhou XD. [Inhibition of suppressor of cytokine signaling 1 on lipopolysaccharide-induced mucin5AC hypersecretion and the mechanism in human bronchial epithelial cells]. Zhonghua Yi Xue Za Zhi. 2016 Mar 29;96(12):966-70. doi: 10.3760/cma.j.issn.0376-2491.2016.12.012. Chinese. PubMed PMID: 27045723.
4: Nielsen OH, Seidelin JB, Ainsworth M, Coskun M. Will novel oral formulations change the management of inflammatory bowel disease? Expert Opin Investig Drugs. 2016 Jun;25(6):709-18. doi: 10.1517/13543784.2016.1165204. Epub 2016 Mar 28. PubMed PMID: 26967267.
5: Namour F, Desrivot J, Van der Aa A, Harrison P, Tasset C, van't Klooster G. Clinical Confirmation that the Selective JAK1 Inhibitor Filgotinib (GLPG0634) has a Low Liability for Drug-drug Interactions. Drug Metab Lett. 2016;10(1):38-48. PubMed PMID: 26693854.
6: Namour F. Author's Reply to Srinivas:

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